Bicyclo[3.2.1]octan-2-one
Description
Historical Context and Evolution of Research on Bridged Bicyclic Ketones
The study of bridged bicyclic ketones is deeply rooted in the development of organic chemistry. Early investigations into these systems were driven by a desire to understand the three-dimensional nature of molecules and the consequences of ring strain, a concept famously explored by Baeyer. The bicyclo[3.2.1]octane framework, being a common structural motif in numerous natural products, became a focal point of synthetic efforts. mdpi.com
Initially, the construction of these bridged systems was a formidable challenge, often requiring multi-step, low-yielding sequences. Over the decades, the evolution of synthetic methodologies has dramatically improved the accessibility of these compounds. Key advancements include the development of intramolecular cyclization reactions, such as the Diels-Alder reaction and various rearrangement reactions. mdpi.comresearchgate.net More recently, transition-metal-catalyzed "cut-and-sew" reactions have emerged as a powerful strategy for the deconstructive synthesis of bridged and fused ring systems from readily available starting materials. nih.govuchicago.edu The ongoing development of novel synthetic methods continues to expand the toolkit available to chemists for the construction of these intricate molecular architectures. acs.org
Academic Significance of the Bicyclo[3.2.1]octan-2-one Scaffold in Contemporary Organic Synthesis and Mechanistic Studies
The this compound scaffold is a cornerstone in modern organic synthesis due to its prevalence in a wide array of biologically active natural products. dicp.ac.cnmdpi.com This structural motif is found in compounds with diverse medicinal properties, including antibacterial and antithrombotic agents. mdpi.com Consequently, the development of efficient and stereoselective methods to synthesize the bicyclo[3.2.1]octane core is a major focus of research. mdpi.comacs.org
Beyond its role as a synthetic target, this compound and its derivatives are invaluable tools for probing reaction mechanisms. The rigid, well-defined conformation of the bicyclic system allows for precise control over the spatial arrangement of substituents, making it an excellent platform for studying stereoelectronic effects and reaction stereoselectivity. For instance, the Baeyer-Villiger oxidation of bicyclic ketones has been a subject of detailed mechanistic investigation, providing insights into the factors that govern regioselectivity in such rearrangements. acs.org Furthermore, the unique reactivity of the strained ring system has been exploited in the development of novel cascade reactions and domino sequences, enabling the rapid construction of molecular complexity from simple precursors. researchgate.net
Structural Features and Their Impact on Chemical Reactivity and Conformational Dynamics of this compound
The structure of this compound is characterized by a six-membered ring bridged by a one-carbon chain and a five-membered ring. This arrangement results in a rigid, strained molecule with distinct conformational properties. The bicyclic nature of the compound restricts conformational flexibility, leading to a well-defined three-dimensional shape. solubilityofthings.com This rigidity is a key factor influencing its chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5019-82-9 |
| InChI | InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2 |
| InChIKey | SXFPXZSENHPCSH-UHFFFAOYSA-N |
Data sourced from PubChem CID 107363 nih.gov
Table 2: Spectroscopic Data of Bicyclo[3.2.1]octane
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.1968 |
| IUPAC Standard InChI | InChI=1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2 |
| IUPAC Standard InChIKey | LPCWKMYWISGVSK-UHFFFAOYSA-N |
| CAS Registry Number | 6221-55-2 |
Data sourced from the NIST WebBook nist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFPXZSENHPCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964527 | |
| Record name | Bicyclo[3.2.1]octan-2-one | |
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Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-82-9 | |
| Record name | Bicyclo[3.2.1]octan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5019-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(3.2.1)octan-2-one | |
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| Record name | Bicyclo[3.2.1]octan-2-one | |
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| Record name | Bicyclo[3.2.1]octan-2-one | |
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Advanced Synthetic Methodologies for Bicyclo 3.2.1 Octan 2 One and Its Diverse Derivatives
Classical and Retrosynthetic Strategies for Constructing the Bicyclo[3.2.1]octan-2-one Skeleton
The construction of the this compound core can be achieved through a variety of strategic bond formations, primarily categorized into intramolecular cyclizations, intermolecular cycloadditions to form key precursors, and skeletal rearrangements.
Intramolecular ring closure represents a powerful and direct approach to the bicyclo[3.2.1]octane skeleton, forming one of the crucial rings from a pre-functionalized monocyclic or acyclic precursor. These reactions often proceed through well-defined mechanistic pathways, including radical, anionic, or transition-metal-catalyzed processes.
A notable strategy involves the iodine-induced cyclization and oxidation of allylic alcohols to generate highly functionalized bicyclo[3.2.1]octanes. This process is believed to proceed through a free radical mechanism. Another significant method is the intramolecular Michael reaction, which can be facilitated by organocatalysts to yield the bicyclo[3.2.1]octane scaffold. nih.gov Furthermore, radical cyclizations, such as those initiated by manganese(III) acetate with alkynyl ketones, have proven effective in constructing the desired bicyclic system. nih.gov Palladium-catalyzed intramolecular cyclization of specific precursors is another key transformation used to access the core structure. rsc.org
| Reaction Type | Precursor Type | Key Reagents/Conditions | Notes | Reference(s) |
| Radical Cyclization | Allylic Alcohols | Iodine (I2), DMSO | Proceeds via an iodine-induced pathway. | |
| Radical Cyclization | Alkynyl Ketones | Manganese(III) acetate (Mn(OAc)3) | Mn(III)-initiated radical cyclization provides the bicyclo[3.2.1]octane core. | nih.gov |
| Anionic Cyclization | 1,4-Diketone derivatives | Base (e.g., Sodium Methoxide) | Base-promoted cyclization is a classic method for forming the bicyclic intermediate. | mdpi.com |
| Domino Reaction | 2,2-disubstituted cyclic 1,3-diketones | Chiral Phosphoric Acid | A desymmetrizing intramolecular Michael cyclization gives bridged bicyclic products. | semanticscholar.org |
| Tsuji-Trost Reaction | Hydrazine derivatives | Palladium catalyst | Palladium-catalyzed intramolecular cyclization yields the bicyclo[3.2.1]octan-3-one core. | rsc.org |
Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in rapidly building molecular complexity and are frequently employed to construct precursors that can be converted to the this compound system. acs.org The Diels-Alder reaction allows for the formation of a cyclohexene ring, which can be part of a bicyclic or tricyclic intermediate that is subsequently transformed into the target skeleton.
For instance, the synthesis of bicyclo[3.2.1]octane systems has been achieved from (R)-carvone, where a key step is an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene moiety. nih.govmdpi.com This cycloaddition efficiently forms a tricyclic intermediate, which is then opened to reveal the desired bicyclo[3.2.1]octane framework. nih.govmdpi.com Similarly, α,β-unsaturated ketones can be converted to their trimethylsilyl enol ether derivatives, which then undergo an intramolecular Diels-Alder reaction to form the bicyclo[3.2.1]octane structure. nih.govmdpi.com Beyond the Diels-Alder reaction, other cycloadditions, such as palladium-catalyzed intermolecular [3 + 4] cycloadditions, have been developed to construct related oxabicyclo[3.2.1]octane skeletons, showcasing the versatility of cycloaddition strategies. rsc.org
Skeletal rearrangements offer an elegant pathway to the bicyclo[3.2.1]octane core from more readily accessible bicyclic systems. acs.org These transformations often involve the migration of a carbon-carbon bond to expand or contract rings, leading to the thermodynamically stable bicyclo[3.2.1] architecture.
A common strategy involves the rearrangement of bicyclo[2.2.2]octane precursors. acs.org For example, treatment of a bicyclo[2.2.2]octane system with lead tetraacetate can induce oxidative decarboxylation and subsequent rearrangement via a 1,2-acyl migration to yield a bicyclo[3.2.1]octane derivative. cdnsciencepub.com Acid-promoted rearrangements have also been documented as an effective method for converting appropriately substituted precursors into the bicyclo[3.2.1] system. mdpi.com While applied to nitrogen-containing analogues, the principles of norbornadiene cascade rearrangements and rearrangements of 2-azabicyclo[2.2.1]heptane derivatives also highlight the potential of rearrangement reactions in accessing the core bicyclo[3.2.1]octane skeleton. rsc.org
Stereoselective and Asymmetric Synthesis of this compound Analogues
The biological activity of molecules containing the bicyclo[3.2.1]octane framework is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance. These approaches typically rely on either chiral catalysts to control the stereochemical outcome of a reaction or the use of chiral auxiliaries to direct bond formation.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octane derivatives. nih.gov Chiral catalysts, such as secondary amines, thioureas, and phosphoric acids, can mediate reactions to produce enantiomerically enriched products with high levels of stereocontrol.
A prominent example is the enantioselective domino Michael–Henry reaction between a cyclohexa-1,4-dienone and a nitrodiene, catalyzed by a chiral secondary amine-thiourea, which provides nitrothis compound derivatives in excellent yield, enantiomeric excess, and complete diastereocontrol. beilstein-journals.org Similarly, chiral phosphoric acids have been used to catalyze desymmetrizing intramolecular Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones, affording bicyclo[3.2.1]octanes with high enantioselectivities. semanticscholar.org Quinine-derived catalysts have also been successfully employed in organocatalytic domino Michael/Aldol reactions to construct the bicyclic framework with multiple stereogenic centers. nih.govacs.org
The table below summarizes selected chiral catalyst-mediated syntheses of Bicyclo[3.2.1]octane analogues.
| Catalyst Type | Reaction | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference(s) |
| Chiral Thiourea (e.g., Takemoto's catalyst) | Domino Michael/Aldol | Cyclic 1,3-ketoesters and β,γ-unsaturated amides | 75 | >20:1 | 54 | nih.gov |
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | Enone diones | High | - | 86-95 | semanticscholar.org |
| Quinine-Squaramide (Rawal's catalyst) | [3+2] Annulation | 2-hydroxy-p-quinones and α-alkylnitroethylenes | High | up to single dr | up to single er | rsc.org |
| Quinine-Derived Thiourea | Domino Michael-Henry | Cyclohexa-1,4-dienone and nitrodiene | 91 | Complete | 96 | beilstein-journals.org |
An alternative to chiral catalysis is the use of a chiral auxiliary, a stereochemically pure moiety that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This approach provides a robust method for controlling stereochemistry, particularly when a suitable catalytic method is unavailable.
A notable application of this strategy is in the synthesis of an enantiopure β-vinyl cyclic ketone, a precursor for the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov By employing Helmchen's auxiliary, the enantiopure precursor was prepared, setting the stage for subsequent cyclization to form the target bicyclic system stereoselectively. nih.gov This method demonstrates the power of auxiliary control in establishing key stereocenters early in a synthetic sequence, which are then carried through to the final bicyclo[3.2.1]octan-one architecture.
Modern Catalytic Approaches in this compound Formation
Catalysis has revolutionized the synthesis of complex molecular architectures, providing pathways that are both atom-economical and highly selective. In the context of this compound synthesis, both transition metal catalysis and organocatalysis have emerged as powerful tools for constructing the bridged-ring system with precision and control over stereochemistry.
Transition metals, particularly palladium, have been instrumental in forging the intricate framework of this compound. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been a cornerstone of these methodologies.
A significant advancement is the palladium-catalyzed regioselective reductive-Heck cyclization, which provides access to variously substituted bicyclo[3.2.1]octan-2-ones from readily available anisole derivatives with yields up to 94% researchgate.netresearchgate.net. This approach avoids the use of stoichiometric tin reagents, a common issue in classical radical-mediated pathways, and shows good compatibility with substrates bearing alkyne or alkene functionalities researchgate.net. Similarly, sequential intramolecular Heck cyclizations have been employed to construct the bridged tricyclic systems found in stemodia natural products thieme-connect.com.
Further expanding the utility of palladium catalysis, an asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed. This method constructs multifunctional chiral bicyclo[3.2.1]octanes with one all-carbon quaternary and two tertiary stereocenters in high diastereo- and enantioselectivities nih.gov. The reaction proceeds efficiently using a palladium catalyst with a chiral phosphine ligand, such as (S)-Difluorphos, and accommodates various nucleophiles including alcohols, phenols, and amines nih.gov.
Beyond palladium, other transition metals have been explored. For instance, Mn(III)-mediated radical cyclization of alkynyl ketones has been shown to provide the desired bicyclo[3.2.1]octane core, representing a key step in synthetic efforts toward the natural product rhodojaponin III nih.gov. Gold(I) catalysts have also been investigated for Conia-ene type cyclizations to form this bicyclic system nih.gov.
| Method | Catalyst/Reagent | Key Features | Yield | Reference |
|---|---|---|---|---|
| Reductive-Heck Cyclization | Pd(OAc)2, P(o-tol)3 | Regioselective, avoids tin reagents | Up to 94% | researchgate.net |
| Asymmetric Tandem Heck/Carbonylation | Pd2dba3·CHCl3, (S)-Difluorphos | Forms chiral quaternary centers; high enantioselectivity | 81% (example) | nih.gov |
| Radical Cyclization | Mn(OAc)3 | Forms bicyclic core from alkynyl ketones | 50% (example) | nih.gov |
| Sequential Intramolecular Heck Cyclization | Pd(OAc)2, PPh3, Ag2CO3 | Constructs BCD ring systems of tetracyclic diterpenes | 40% (example) | thieme-connect.com |
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a central pillar of asymmetric synthesis. It offers a powerful alternative to metal-based catalysts, often providing complementary reactivity and selectivity.
A prominent organocatalytic method for synthesizing this compound derivatives is the domino Michael-Henry reaction. The reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by chiral primary amine-thioureas, affords highly functionalized bicyclo[3.2.1]octane structures containing four contiguous stereogenic centers rsc.orgsemanticscholar.orglboro.ac.uk. These products are typically obtained as single diastereoisomers with excellent enantioselectivities rsc.orgsemanticscholar.orglboro.ac.uk. This strategy showcases the ability of organocatalysis to construct molecular complexity in a single, efficient step nih.gov.
Another powerful organocatalytic transformation is the domino Michael/Aldol reaction. The reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters, catalyzed by a chiral diphenylprolinol silyl ether, yields polysubstituted chiral bicyclo[3.2.1]octanes. This method allows for the creation of four stereogenic centers, including two quaternary carbons, in good yields and with high enantioselectivities (up to 95:5 ee) acs.org. The reaction is tolerant of a wide variety of substituents on both reaction partners, highlighting its synthetic utility acs.org. These organocatalytic domino reactions exemplify efficient and environmentally benign approaches to complex molecular scaffolds mdpi.com.
| Reaction Type | Reactants | Catalyst Type | Key Outcome | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Domino Michael-Henry | 1,4-Cyclohexanedione and Nitroalkenes | Chiral Primary Amine-Thiourea | Four continuous stereocenters | Excellent | rsc.orglboro.ac.uk |
| Domino Michael/Aldol | Cyclic 1,3-Ketoesters and β,γ-Unsaturated 1,2-Ketoesters | Chiral Diphenylprolinol Silyl Ether | Two quaternary carbons | Up to 95:5 | acs.org |
Development of Novel and Efficient Synthetic Routes to this compound Frameworks
The quest for more efficient and versatile methods for constructing the bicyclo[3.2.1]octane core has led to the development of several novel synthetic routes that depart from traditional cyclization strategies.
One highly innovative approach is a disproportionation-inspired, iodine-induced cyclization and oxidation of allylic alcohols. This method allows for the production of highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a single process . This strategy provides a divergent access to the bicyclo[3.2.1]octane framework and can be adapted to a cross-coupling strategy involving presynthesized dienes and enones .
Intramolecular cyclizations remain a cornerstone of bicyclic synthesis. A powerful route involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, derived from the natural monoterpene carvone, followed by a cyclopropane ring-opening. This sequence efficiently converts a commercially available starting material into complex bicyclo[3.2.1]octane systems mdpi.com.
Palladium-catalyzed intramolecular cyclizations of hydrazine derivatives have been shown to effectively produce the 2-azabicyclo[3.2.1]octan-3-one core, which serves as a key intermediate in the synthesis of homocarbocyclic nucleosides rsc.org. While this produces a heteroatomic analogue, the underlying strategy of transition metal-catalyzed ring formation is a key development for related frameworks. The Pd-catalyzed reductive-Heck cyclization mentioned previously also stands out as a novel and efficient route, starting from simple aromatic precursors to build the complex bicyclic ketone researchgate.netresearchgate.net. These varied approaches underscore the continuous innovation in synthetic chemistry aimed at accessing valuable and complex molecular architectures like this compound.
Elucidation of Chemical Reactivity and Transformation Mechanisms of Bicyclo 3.2.1 Octan 2 One
Ring Expansion and Contraction Reactions of the Bicyclo[3.2.1]octan-2-one System
The inherent ring strain and defined stereochemistry of the this compound skeleton make it a prime substrate for reactions that involve changes in ring size. These transformations, often proceeding through well-defined mechanistic pathways, can lead to the formation of larger or smaller ring systems, thereby expanding the synthetic utility of the parent ketone.
The Baeyer-Villiger oxidation is a prominent reaction for ring expansion, converting ketones into esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group. In the case of this compound, this oxidation leads to the formation of two potential regioisomeric lactones: 2-oxabicyclo[4.2.1]nonan-3-one and 3-oxabicyclo[4.2.1]nonan-2-one. The outcome of the reaction is governed by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom, particularly a bridgehead carbon, exhibits a higher propensity for migration.
Studies on bicyclic ketones have shown that the migration of the bridgehead carbon (C1) is typically favored over the methylene (B1212753) carbon (C3). This regioselectivity is attributed to the stability of the transition state during the rearrangement of the Criegee intermediate. The oxidation of bicyclo[3.2.0]heptan-6-one, a related system, with certain biocatalysts like cycloketone monooxygenases, results in the formation of a 2-oxa-bicyclo[3.2.1]lactone, demonstrating the preferential migration of the bridgehead carbon to yield a ring-expanded product. nih.gov This principle is applicable to the this compound system, where peroxy acids or other oxidants are employed.
Table 1: Regioselectivity in Baeyer-Villiger Oxidation of this compound This table is illustrative and based on established principles of migratory aptitude in Baeyer-Villiger reactions.
| Oxidizing Agent | Major Product | Minor Product | Predominant Migration |
|---|---|---|---|
| m-CPBA | 2-Oxabicyclo[4.2.1]nonan-3-one | 3-Oxabicyclo[4.2.1]nonan-2-one | Bridgehead Carbon (C1) |
| H₂O₂ / Lewis Acid | 2-Oxabicyclo[4.2.1]nonan-3-one | 3-Oxabicyclo[4.2.1]nonan-2-one | Bridgehead Carbon (C1) |
| Biocatalyst (BVMO) | 2-Oxabicyclo[4.2.1]nonan-3-one | 3-Oxabicyclo[4.2.1]nonan-2-one | Bridgehead Carbon (C1) |
Ring contraction of this compound can be achieved through rearrangements that extrude a carbon atom from the ring system. The Wolff rearrangement is a classic example, although it requires prior conversion of the ketone into an α-diazoketone. The α-diazoketone, upon photolysis or thermolysis, expels molecular nitrogen to generate a highly reactive carbene intermediate. This carbene then undergoes a mdpi.comrsc.org-shift, leading to the formation of a ketene (B1206846). In the case of α-diazoketones derived from this compound, this rearrangement results in a contracted bicyclo[2.2.1]heptane skeleton. Subsequent trapping of the ketene intermediate with a nucleophile, such as water or an alcohol, yields a carboxylic acid or ester, respectively.
Other photochemical processes, such as Norrish Type I cleavage, can also occur upon UV irradiation of this compound. This process involves the homolytic cleavage of the C1-C2 or C2-C3 bond to form a diradical intermediate. The subsequent fate of this diradical can include decarbonylation or intramolecular recombination, potentially leading to various rearranged products. Photolysis has also been utilized to induce rearrangements in related azido-norbornane systems to generate the 2-azabicyclo[3.2.1]octane core, highlighting the utility of photochemical methods in manipulating these bicyclic frameworks. rsc.org
Functionalization and Derivatization Reactions at the Carbonyl and Ring Positions of this compound
The reactivity of this compound is dominated by its ketone functionality, which serves as a handle for a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
The carbonyl carbon of this compound is electrophilic and readily undergoes attack by nucleophiles. biosynth.com Common reactions include reduction with hydride reagents (e.g., NaBH₄, LiAlH₄) to form bicyclo[3.2.1]octan-2-ol, and additions of organometallic reagents (e.g., Grignard or organolithium reagents) to introduce alkyl, aryl, or vinyl groups.
A key aspect of these additions is the stereoselectivity of the nucleophilic attack. The bicyclic structure presents two distinct faces for approach: the exo face (from the side of the one-carbon bridge) and the endo face (from the side of the three-carbon bridge). The steric hindrance posed by the bicyclic framework generally directs the incoming nucleophile to the less hindered exo face, leading to the predominant formation of the endo-alcohol. However, the stereochemical outcome can be influenced by the nature of the nucleophile, the solvent, and the presence of chelating groups.
Table 2: Stereoselectivity of Nucleophilic Addition to this compound
| Reagent | Major Product (Stereochemistry) | Minor Product (Stereochemistry) |
|---|---|---|
| NaBH₄, MeOH | endo-Bicyclo[3.2.1]octan-2-ol | exo-Bicyclo[3.2.1]octan-2-ol |
| LiAlH₄, Et₂O | endo-Bicyclo[3.2.1]octan-2-ol | exo-Bicyclo[3.2.1]octan-2-ol |
| CH₃MgBr, Et₂O | endo-2-Methylbicyclo[3.2.1]octan-2-ol | exo-2-Methylbicyclo[3.2.1]octan-2-ol |
| PhLi, THF | endo-2-Phenylbicyclo[3.2.1]octan-2-ol | exo-2-Phenylbicyclo[3.2.1]octan-2-ol |
The α-carbons (C1 and C3) adjacent to the carbonyl group in this compound possess acidic protons that can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with a variety of electrophiles, enabling the introduction of functional groups at the α-position. The regioselectivity of deprotonation is a critical consideration. The C1 bridgehead proton is significantly less acidic due to the geometric constraints of the bicyclic system, which would lead to a highly strained, non-planar enolate (violating Bredt's rule). Therefore, deprotonation occurs selectively at the C3 position.
The resulting enolate can be trapped with electrophiles such as alkyl halides (alkylation), aldehydes (aldol reaction), or halogens (halogenation). The stereochemistry of these reactions is often controlled by the direction of approach of the electrophile to the enolate, which typically occurs from the less sterically hindered exo face. This strategy is fundamental to the synthesis of substituted bicyclo[3.2.1]octane derivatives, including the bicyclo[3.2.1]octane-2,4-diones, which are key intermediates for various applications. researchgate.netucl.ac.uk
Skeletal Rearrangement Processes Intrinsic to the this compound System
The rigid and strained nature of the bicyclo[3.2.1]octane skeleton makes it susceptible to skeletal rearrangements, particularly under acidic conditions or upon the generation of a carbocationic intermediate. These processes often involve the migration of C-C bonds, leading to the interconversion between different bicyclic frameworks.
Acid-catalyzed rearrangements can be initiated by protonation of the carbonyl oxygen, followed by the involvement of adjacent bonds. For instance, treatment of bicyclo[3.2.1]octane derivatives with strong acids can induce Wagner-Meerwein type rearrangements. gla.ac.uksemanticscholar.org These shifts can interconvert the bicyclo[3.2.1]octane skeleton with the bicyclo[2.2.2]octane or bicyclo[3.3.0]octane systems. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide, for example, yields products with a rearranged bicyclo[3.2.1]octane skeleton, demonstrating the close relationship and facile interconversion between these frameworks via carbocationic intermediates. sci-hub.seacs.org Similarly, acid-promoted rearrangement has been used as a method to form the bicyclo[3.2.1] system from appropriately substituted precursors. nih.gov These skeletal transformations are not only of mechanistic interest but also provide synthetic routes to access diverse and complex polycyclic structures from a common precursor. mdpi.com
Acid- or Base-Catalyzed Isomerizations and Expansions
While this compound itself is relatively stable, its derivatives can undergo a variety of catalyzed rearrangements, often leading to ring expansion or isomerization. A prominent example is the Beckmann rearrangement of the corresponding oxime, which serves as a classic method for ring expansion to form nitrogen-containing heterocyclic systems.
The Beckmann rearrangement is typically acid-catalyzed and involves the transformation of an oxime into an amide. For strained bicyclic systems, this reaction can sometimes be accompanied by fragmentation. core.ac.uk The reaction outcome for oximes derived from bicyclo[3.2.1]octane ketones is highly dependent on the stereochemistry of the oxime (syn- or anti-).
In a study involving 8-oximinobicyclo[3.2.1]octane-3-carboxylic acid, the two geometric isomers of the oxime exhibited different reaction pathways when heated in trifluoroacetic acid. core.ac.uk
The syn-oxime underwent a classical Beckmann rearrangement, where the carbon atom anti-periplanar to the oxime's hydroxyl group migrates. This resulted in the formation of the corresponding lactam, a seven-membered ring containing a nitrogen atom, effectively expanding the original six-membered ring of the bicyclic system. core.ac.uk
The anti-oxime , however, yielded a mixture of products. Along with the expected lactam from the rearrangement, a significant amount of a lactone was also formed. The formation of the lactone is attributed to a fragmentation process of the oxime, followed by recyclization involving the neighboring carboxylic acid group. core.ac.uk
This divergence in reactivity highlights how stereochemistry and the presence of neighboring functional groups can influence the course of catalyzed rearrangements in the bicyclo[3.2.1]octane system. The Beckmann rearrangement, in particular, provides a pathway to expand the bicyclic core, leading to the synthesis of aza-heterocycles. core.ac.ukrsc.org
| Reactant | Reaction Type | Major Product(s) | Product Ratio |
|---|---|---|---|
| syn-Oxime | Classical Beckmann Rearrangement | Lactam (Ring Expansion) | - |
| anti-Oxime | Beckmann Rearrangement & Fragmentation | Lactam and Lactone | 3:2 |
Carbocationic Rearrangements in Bicyclo[3.2.1]octane Derivatives
The bicyclo[3.2.1]octane skeleton is susceptible to a variety of carbocationic rearrangements, often initiated by the treatment of corresponding alcohols or olefins with acid. uniroma1.itsci-hub.se These rearrangements, typically classified as Wagner-Meerwein shifts, involve a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center, leading to a more stable carbocation. wikipedia.orgmychemblog.com
The formation of a carbocation at the C2 position of the bicyclo[3.2.1]octane framework can trigger a cascade of skeletal reorganizations. The inherent ring strain and stereoelectronic factors of the bicyclic system dictate the pathway of these rearrangements. For instance, the interconversion between bicyclo[2.2.2]octyl and bicyclo[3.2.1]octyl cations is a well-documented process that proceeds through common bridged carbocation intermediates. sci-hub.se
Key aspects of these rearrangements include:
Formation of More Stable Intermediates: Rearrangements are driven by the formation of a more stable carbocation. In the bicyclo[3.2.1]octane system, this can involve the migration of a bond to relieve ring strain or to move the positive charge to a more substituted or electronically favored position. nih.gov
Stereoelectronic Control: The migrating group must be properly aligned with the empty p-orbital of the carbocation for the rearrangement to occur efficiently. The rigid conformation of the bicyclo[3.2.1]octane skeleton plays a crucial role in determining which bonds are suitably aligned for migration.
Solvent and Reagent Effects: The nature of the acidic medium and the solvent can significantly influence the outcome of these reactions. For example, studies on the Beckmann rearrangement of isosteviol (B191626) derivatives (which contain a bicyclo[3.2.1]octane core) showed that the choice of solvent can alter the ratio of fragmentation products to rearrangement products. nih.gov
A notable example is the acid-catalyzed rearrangement of a diol with a denudatine skeleton (containing a complex bicyclo[3.2.1]octane system) into the aconitine (B1665448) skeleton via a Wagner-Meerwein rearrangement. This transformation was achieved by simply heating with p-toluenesulfonic acid, demonstrating that even without pre-activation of the hydroxyl group, the rearrangement can proceed to form a more complex molecular architecture. acs.org These carbocationic reorganizations are not just mechanistic curiosities but are powerful tools in the synthesis of complex natural products, allowing for the strategic remodeling of polycyclic frameworks. nih.govresearchgate.net
Stereochemical Control and Diastereoselectivity in Reactions Involving this compound
The rigid, three-dimensional structure of the bicyclo[3.2.1]octane framework is a dominant factor in controlling the stereochemical outcome of its reactions. The concave endo face and the convex exo face of the molecule present distinct steric environments, which dictate the trajectory of approaching reagents. This steric differentiation is fundamental to achieving high levels of diastereoselectivity in reactions involving this compound and its derivatives. ehu.esrsc.org
Numerous synthetic strategies leverage this inherent stereocontrol to construct complex molecules with multiple stereocenters. acs.orgacs.orgnih.gov Organocatalytic domino and cascade reactions have proven particularly effective in synthesizing highly functionalized bicyclo[3.2.1]octane systems with excellent stereocontrol. researchgate.netnih.gov
For example, a catalyst-free cascade Michael/Henry reaction has been developed to construct a variety of bicyclo[3.2.1]octanes with exceptional diastereoselectivities, often exceeding a 10:1 diastereomeric ratio (dr). researchgate.net Similarly, an intramolecular [3+2] nitrone cycloaddition reaction provides a highly regio- and diastereoselective route to complex bicyclo[3.2.1]octane scaffolds. rsc.orgrsc.org
The table below summarizes the diastereoselectivity achieved in several different types of reactions that form the bicyclo[3.2.1]octane skeleton, illustrating the high degree of stereochemical control attainable.
| Reaction Type | Reactants | Conditions/Catalyst | Yield (%) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| Cascade Michael/Henry Reaction | Vinylogous Nucleophile + Nitrostyrene | Catalyst-free, EtOH, rt | 40–96 | ≥10:1 | researchgate.net |
| Domino Michael/Aldol Reaction | β,γ-Unsaturated 1,2-ketoester + Cyclic 1,3-ketoester | Organocatalyst | 53–98 | 1:1 to 5:1 | nih.gov |
| Intramolecular Nitrone Cycloaddition | Vinylogous Carbonate + N-substituted Hydroxylamine | Catalyst-free | High | High | rsc.orgrsc.org |
| Gold-catalysed Cascade Reaction | 1-Ethynylcyclohexane-trans-1,4-diol derivative | Au(I) Catalyst | High | High | nih.gov |
These examples demonstrate that the predictable stereochemical environment of the bicyclo[3.2.1]octane core allows for the development of synthetic methodologies that yield products with a high degree of stereochemical purity. This control is critical for the total synthesis of natural products where precise stereochemistry is essential for biological activity. ehu.esrsc.org
Advanced Spectroscopic and Structural Elucidation Techniques in Bicyclo 3.2.1 Octan 2 One Research
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Stereochemical Assignment
Multi-dimensional NMR spectroscopy is a powerful method for elucidating the complex structures of bicyclo[3.2.1]octan-2-one derivatives in solution. Techniques such as COSY, HMBC, and HSQC are routinely used to establish the connectivity of atoms within the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key experiments for determining the spatial proximity of protons. These techniques rely on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.
In the study of bicyclo[3.2.1]octane neolignan derivatives, NOESY experiments have been instrumental in establishing relative configurations. For instance, correlations observed in the NOESY spectrum of a derivative indicated the dihedral angle between certain protons to be approximately 90°. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being preferred for medium-sized molecules where the NOE may be close to zero.
Table 1: Application of NOESY/ROESY in this compound Research
| Experiment | Application | Key Findings | Reference |
| NOESY | Determination of relative configuration of a bicyclo[3.2.1]octane neolignan. | Established proximity between specific protons, suggesting a ~90° dihedral angle. | |
| NOESY | Unambiguous structure determination of 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane. | Confirmed structures that were previously suggested by 2D NOESY 1H-NMR spectra. | |
| ROESY | Structural elucidation of bicyclo[3.2.1]octanoid neolignan glucosides. | Key correlations helped in assigning the complex structure of the natural products. |
The magnitude of the scalar coupling constant (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone of conformational analysis in cyclic systems like this compound.
In bicyclo[3.2.1]octane systems, the six-membered ring predominantly adopts a chair conformation. Analysis of J-coupling constants can provide detailed information about the puckering of the rings and the orientation of substituents. For example, a small coupling constant (approaching 0 Hz) between two protons on the bicyclo[3.2.1]octane skeleton can indicate a dihedral angle of approximately 90°. This information, often used in conjunction with molecular modeling, allows for the precise determination of the molecule's conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation and Complex Mixture Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. This capability is invaluable in the study of this compound chemistry.
In the analysis of novel bicyclo[3.2.1]octanoid neolignans isolated from natural sources, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to establish the molecular formulas of the compounds. This information is the first critical step in the structure elucidation process. Furthermore, HRMS can be used to identify and characterize intermediates and byproducts in complex reaction mixtures, thereby shedding light on reaction mechanisms.
Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Transformations and Reaction Progress
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups.
For this compound and its derivatives, the carbonyl (C=O) stretching frequency in the IR spectrum is a characteristic and easily identifiable peak. The position of this peak can be influenced by the local chemical environment, providing clues about the structure. For example, in a study of bicyclo[3.2.1]octane derivatives, the IR spectrum showed absorption bands for a lactone carbonyl and an α,β-unsaturated ketone at 1752 cm⁻¹ and 1681 cm⁻¹, respectively. Monitoring the appearance or disappearance of such characteristic peaks allows for the real-time tracking of reaction progress and the identification of functional group transformations. A detailed vibrational assignment of the parent bicyclo[3.2.1]octane has been performed using both IR and Raman spectroscopy, guided by ab initio calculations.
X-ray Crystallography for Precise Solid-State Conformational and Electronic Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. This technique has been successfully applied to several derivatives of bicyclo[3.2.1]octane.
The crystal structures of various bicyclo[3.2.1]octane diols have been determined, providing definitive evidence for their stereochemistry. In another study, the single crystal structures of two diastereomeric 4-heptadecyl derivatives of a related 3,6,8-trioxabicyclo[3.2.1]octane were determined, unambiguously confirming structures that had been previously proposed based on NMR data. These crystallographic studies provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation in the solid state.
Theoretical and Computational Studies of Bicyclo 3.2.1 Octan 2 One Systems
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum mechanical calculations are fundamental to investigating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and relative stabilities of different chemical species.
Density Functional Theory (DFT) has become a principal tool for studying bicyclic compounds, offering a favorable balance between computational cost and accuracy. It is particularly effective for analyzing the geometric and electronic structures of molecules like bicyclo[3.2.1]octan-2-one and its derivatives. DFT calculations are instrumental in mapping potential energy surfaces, which helps in identifying intermediates and characterizing transition states to explain chemical reactivity and stereoselectivity.
In the context of forming the bicyclo[3.2.1]octane skeleton, DFT has been employed to elucidate the origins of stereoselectivity in organocatalytic domino reactions. For instance, theoretical calculations on the transition states of a domino Michael-Henry process leading to bicyclo[3.2.1]octane derivatives have revealed the factors controlling the high enantio- and diastereoselectivities observed experimentally. acs.orgacs.org
DFT is also used to assess the relative stabilities of related bicyclic systems. A study comparing bicyclo[2.2.2]octene and bicyclo[3.2.1]octene radicals found that the bicyclo[2.2.2] system is 1.8 kcal/mol more stable than the corresponding bicyclo[3.2.1] structure. ucla.edu This interplay between ring strain and radical stabilization, as calculated by DFT, explains why rearrangements from a bicyclo[2.2.2]oct-5-en-2-yl radical to a bicyclo[3.2.1]oct-6-en-2-yl radical are thermodynamically controlled and depend on the substituents present. ucla.edu
Table 1: Relative Gibbs Free Energies of Bicyclic Isomers and Radicals Calculated by DFT
| Compound/Radical | System | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| 13a | Bicyclo[2.2.2]oct-2-ene | 0.0 |
| 14a | Bicyclo[3.2.1]oct-6-ene | +1.8 |
| 17a | Bicyclo[2.2.2]oct-5-en-2-yl radical | 0.0 |
| 19a | Bicyclo[3.2.1]oct-6-en-2-yl radical | +2.3 |
Data sourced from DFT calculations at the M06-2X/6-311G(d,p)//B3LYP/6-31G(d) level of theory. ucla.edu
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for high-accuracy calculations without reliance on empirical parameters. These methods have been used to study various isomers of the C8H14 system, including the parent bicyclo[3.2.1]octane. atlantis-press.com Such calculations are crucial for determining the relative stabilities among isomers by computing their enthalpies of formation. atlantis-press.com Studies have confirmed that the bridgedhead isomer, bicyclo[3.2.1]octane, is the most stable among fifteen cyclooctene (B146475) isomers investigated, serving as the reference point (0 kcal/mol) for relative energy comparisons. atlantis-press.com These high-level calculations can also be used to predict spectroscopic properties, which aids in the characterization of these complex molecules.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a detailed view of conformational landscapes and the influence of the surrounding environment, such as solvent molecules. For a flexible system like this compound, which contains a six-membered ring that exists predominantly in a chair conformation, MD simulations can map the accessible conformations and the energy barriers between them. cdnsciencepub.com
The choice of solvent can significantly impact reaction outcomes in the synthesis of bicyclo[3.2.1]octane systems. While specific MD simulation studies on this compound are not extensively documented, the principles are highly relevant. Such simulations could elucidate how different solvents stabilize or destabilize reactants, transition states, and products, thereby influencing reaction rates and selectivity. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which are often coupled with MD, have been used to study reactions in ionic liquids, calculating activation free energy barriers that agree with experimental values. researchgate.net This approach would be valuable for optimizing reaction conditions for the synthesis of this compound derivatives.
Computational Analysis of Reaction Mechanisms and Catalytic Pathways
Computational modeling is essential for gaining deep insights into the complex reaction mechanisms involved in the synthesis of the bicyclo[3.2.1]octane framework. Theoretical studies have been instrumental in understanding a variety of transformations.
Table 2: Examples of Computationally Studied Reactions Involving the Bicyclo[3.2.1]octane System
| Reaction Type | Computational Method | Key Insights |
|---|---|---|
| Domino Michael-Henry Reaction | DFT | Elucidated the transition states to explain the high enantio- and diastereoselectivity in the formation of chiral bicyclo[3.2.1]octanes. acs.orgacs.org |
| Homoallyl−Cyclopropyl Carbinyl Radical Rearrangement | DFT | Explained the thermodynamic control and substituent effects in the rearrangement of bicyclo[2.2.2]octenyl radicals to more stable bicyclo[3.2.1]octenyl radicals. ucla.edu |
| Photochemical Intramolecular Cycloaddition | DFT | Supported experimental results in the formation of bicyclo[3.2.1]octadiene structures from heteroaryl-substituted hexatrienes. researchgate.net |
These computational investigations not only explain observed outcomes but also guide the design of new catalysts and reaction pathways. For example, in an organocatalytic domino Michael-Henry reaction, DFT calculations proposed a novel dual activation model to account for the excellent stereoselectivities achieved. acs.orgacs.org Similarly, mechanistic studies guided the development of a disproportionation-inspired strategy to construct complex bicyclo[3.2.1]octane frameworks.
Strain Energy Analysis and Ring Geometry Optimization in the Bicyclo[3.2.1]octane System
The bicyclo[3.2.1]octane skeleton possesses inherent ring strain due to its bridged structure, which influences its geometry and reactivity. cdnsciencepub.com Computational methods, including molecular mechanics (force field) calculations and quantum mechanics, are used to quantify this strain and to determine the lowest-energy geometry of the molecule. acs.orgwayne.edu
The geometry of the bicyclo[3.2.1]octane system has been characterized by a six-membered ring in a distorted chair conformation and a five-membered ring in a half-chair conformation. rsc.org Force field calculations (e.g., MM2) have been used to estimate the inherent strain in related unsaturated bicyclo[3.2.1]octene systems. acs.org Geometry optimization calculations are routinely performed using methods like DFT to find the most stable molecular structures, which serve as the starting point for further energetic and mechanistic studies. wayne.eduacs.org Comparing computational results with experimental data, such as X-ray crystallography, validates the accuracy of the theoretical models. rsc.org
Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) Applied to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties. These models are particularly valuable in medicinal chemistry for designing new therapeutic agents.
While specific QSAR/QSPR studies on this compound itself are limited, extensive research has been conducted on its analogues, particularly the 8-azabicyclo[3.2.1]octane (tropane) scaffold, which is found in many biologically active alkaloids. researchgate.net
For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on a series of 8-azabicyclo[3.2.1]octane analogues that act as potent muscarinic receptor blockers. nih.gov These models successfully predicted the binding affinities and provided insights for designing novel antagonists. nih.gov Similar QSAR studies have been applied to design 8-azabicyclo[3.2.1]octane analogues for treating Parkinson's disease. scirp.org Another 2D-QSAR study on aryl-substituted cycloalkenecarboxylic acid methyl esters, including bicyclo[3.2.1]octane derivatives, successfully modeled their binding affinity for the human dopamine (B1211576) transporter (hDAT). researchgate.net These examples demonstrate the power of QSAR/QSPR in leveraging the rigid bicyclo[3.2.1]octane framework to develop structure-activity relationships for targeted drug design. researchgate.netacs.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Bicyclo[2.2.2]oct-2-ene |
| Bicyclo[2.2.2]oct-5-en-2-yl radical |
| Bicyclo[3.2.1]oct-6-en-2-yl radical |
| Bicyclo[3.2.1]oct-6-ene |
| This compound |
| Bicyclo[3.2.1]octane |
| Hartree-Fock |
| Møller-Plesset perturbation theory |
| Platencin |
| Trichorabdal B |
| 8-azabicyclo[3.2.1]octane |
| Dopamine |
Bicyclo 3.2.1 Octan 2 One As a Versatile Scaffold in Complex Molecule Synthesis
Role of Bicyclo[3.2.1]octan-2-one as a Chiral Building Block in Asymmetric Synthesis
The bicyclo[3.2.1]octane skeleton is a foundational component in the design and synthesis of chiral molecules. Its inherent rigidity and defined stereochemistry make it an excellent starting point for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The enantioselective desymmetrization of prochiral cyclic 1,3-diketones has become a powerful strategy for the asymmetric synthesis of bicyclo[3.2.1]octane frameworks, allowing for the creation of multiple stereocenters in a single step.
Organocatalysis has emerged as a key technique in this area. For instance, chiral primary aminothioureas, often in dual catalyst systems, have been used to promote highly enantioselective intermolecular cycloadditions to form chiral 8-oxabicyclo[3.2.1]octane derivatives. nih.gov Similarly, low-loading organocatalysis with quinine-squaramide catalysts has proven effective in constructing chiral bicyclo[3.2.1]octanes through [3+2]-annulations. rsc.org These methods provide access to enantiomerically enriched products that are valuable intermediates for further synthetic manipulations. nih.gov The resulting functionalized bicyclo[3.2.1]octane derivatives are considered powerful building blocks in the total synthesis of complex molecules.
Utilization in the Total Synthesis of Natural Products Bearing Related Bicyclic Systems
The bicyclo[3.2.1]octane core is a recurring structural motif in a diverse array of natural products, underscoring its importance in synthetic chemistry. rsc.org This framework is fundamental to numerous biologically active compounds, including sesquiterpenes, diterpenes, lignans, and alkaloids. Consequently, the development of synthetic routes to this bicyclic system is crucial for the total synthesis of these complex natural products.
Examples of natural products containing this scaffold are abundant and varied:
Diterpenes and Diterpenoid Alkaloids: The ent-kauranoid family of diterpenes, which includes compounds like ent-kaurene, steviol, and cafestol, features a 6-6-fused bicyclo[3.2.1]octane system. researchgate.net Synthetic strategies targeting these molecules often focus on innovative ways to construct this core structure. researchgate.net Furthermore, complex diterpenoid alkaloids such as cochlearenine and paniculamine incorporate this bicyclic core, and their syntheses have been achieved from common intermediates containing this framework. researchgate.net
Lignans: Bicyclo[3.2.1]octanoid neolignans, such as kadsurenin C and kadsurenin L, have been synthesized using an acid-catalyzed rearrangement of hydrobenzofuranoid neolignans as a key step to form the characteristic bicyclic system. nih.gov
Other Natural Products: The bicyclo[3.2.1]octane moiety is also present in natural products like gelsemine (B155926) and platensimycin, which exhibit significant biological activities, including antinociception and potent antibacterial properties, respectively. nih.gov
The table below highlights some natural products that feature the bicyclo[3.2.1]octane core.
| Natural Product Class | Examples |
| Diterpenes | ent-kaurene, steviol, cafestol |
| Diterpenoid Alkaloids | cochlearenine, paniculamine, gelsemine |
| Lignans | kadsurenin C, kadsurenin L |
| Antibiotics | platensimycin |
Development of this compound Analogues for Probing Fundamental Structure-Reactivity Relationships in Organic Chemistry
Analogues of this compound, particularly heteroatomic variants like oxabicyclo[3.2.1]octane derivatives, serve as valuable probes for investigating fundamental structure-reactivity relationships. By systematically modifying the scaffold, chemists can study how changes in geometry, strain, and electronic properties affect a molecule's reactivity.
For example, studies on 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have provided insights into the structure-activity relationships (SAR) within this class of compounds. nih.gov The synthesis of these analogues, often via cross-coupling reactions, allows for the exploration of how different substituents at various positions on the bicyclic frame influence biological or chemical activity. nih.gov
Furthermore, the reactivity of these systems in cycloaddition reactions has been a subject of detailed study. Homochiral oxabicyclo[3.2.1]octadiene building blocks have been found to be exceptionally reactive dienophiles in Diels-Alder reactions, reacting even faster than some standard bicyclo[2.2.1]heptene systems. acs.org This enhanced reactivity is attributed to a combination of ring strain and homoconjugation effects from the proximal ketone, which lowers the energy of the highest occupied molecular orbital (HOMO) of the olefin. acs.org Competition experiments have demonstrated that the positioning and electronic influence of the carbonyl group are key to this high level of reactivity. acs.org
Application as a Model System for General Bridged Bicyclic Ketone Chemistry
The rigid and well-defined structure of this compound makes it an excellent model system for studying the chemical and physical properties of bridged bicyclic ketones. Its fixed conformation allows for a clearer understanding of stereochemical and electronic effects on reactivity, which can be difficult to parse in more flexible systems.
Photochemical reactions of this compound and its derivatives have been investigated to understand the Norrish Type I cleavage of cyclic ketones. cdnsciencepub.com The study of these relatively rigid bridged-ring ketones facilitates a better understanding of how substituents and conformational preferences influence the product distribution following photochemical cleavage. The stereochemistry of the bicyclo[3.2.1]octane system has also been explored, for instance, in the context of dihalocarbene additions to bicyclic olefins, providing fundamental insights into the facial selectivity of reactions on these frameworks.
The predictable nature of its framework allows researchers to rationalize reaction outcomes based on factors like transition state strain energies and conformational analysis, which can then be applied to predict the behavior of more complex, related systems. cdnsciencepub.com
Future Directions and Emerging Research Avenues for Bicyclo 3.2.1 Octan 2 One Chemistry
Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches for Bicyclo[3.2.1]octan-2-one
The development of novel and efficient synthetic methodologies to construct the bicyclo[3.2.1]octane core remains an area of active research. While traditional methods have been well-established, the exploration of unconventional routes and biocatalytic approaches is opening new doors to access diverse and complex derivatives.
Unconventional Synthetic Routes:
Recent research has focused on innovative strategies that offer advantages in terms of efficiency, atom economy, and stereocontrol. These include:
Photochemical Intramolecular Cycloadditions: The use of light to induce intramolecular cycloadditions presents a powerful method for the construction of the bicyclo[3.2.1]octane skeleton. For instance, the photochemical intramolecular cycloaddition of 4- and 5-(2-vinylstyryl)oxazoles leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes. nih.govbeilstein-journals.org These intermediates can be subsequently converted to functionalized benzobicyclo[3.2.1]octenone derivatives. nih.govbeilstein-journals.org
Organocatalytic Domino Reactions: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. mdpi.com Domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive. The organocatalytic asymmetric domino Michael-Henry reaction between 1,4-cyclohexanedione and nitroalkenes has been successfully employed to synthesize substituted bicyclo[3.2.1]octan-2-ones with the creation of four continuous stereogenic centers. lboro.ac.uk This approach often provides the products as a single diastereoisomer with excellent enantioselectivities. lboro.ac.uk
Disproportionation-Inspired Cyclizations: An innovative approach involves an iodine-induced cyclization and oxidation of allylic alcohols. This method allows for the creation of six new bonds in a process inspired by convergent disproportionation, leading to highly functionalized bicyclo[3.2.1]octanes.
Biocatalytic Approaches:
The use of enzymes in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions. While the application of biocatalysis to this compound is still an emerging field, related studies suggest significant potential. Ene reductases (EREDs) have been shown to facilitate the intramolecular β-C–H functionalization of substituted cyclohexanones, leading to the synthesis of bridged bicyclic nitrogen heterocycles like 6-azabicyclo[3.2.1]octan-3-ones. nih.gov This highlights the potential of enzymes to catalyze challenging C-H functionalization reactions within related bicyclic systems. The exploration of other enzyme classes, such as Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs), could also provide novel routes to chiral this compound derivatives and their corresponding lactones and alcohols. nih.gov
| Synthetic Approach | Key Features | Example Reactants | Resulting Scaffold |
| Photochemical Cycloaddition | Light-induced intramolecular reaction | 4-(2-vinylstyryl)oxazoles | Fused benzobicyclo[3.2.1]octenones beilstein-journals.org |
| Organocatalytic Domino Reaction | Asymmetric, multi-bond formation in one pot | 1,4-cyclohexanedione, nitroalkenes | Substituted bicyclo[3.2.1]octan-2-ones lboro.ac.uk |
| Disproportionation-Inspired Cyclization | Iodine-induced, formation of multiple new bonds | Allylic alcohols | Highly functionalized bicyclo[3.2.1]octanes |
| Biocatalysis (Ene Reductase) | Enzymatic β-C–H functionalization | Substituted cyclohexenones, N-phenylglycines | 6-azabicyclo[3.2.1]octan-3-ones nih.gov |
Development of Novel Catalytic Transformations for Advanced Functionalization of this compound
Beyond the synthesis of the core structure, the development of novel catalytic methods for the selective functionalization of the this compound scaffold is crucial for accessing a wider range of derivatives with tailored properties.
Current research is focused on leveraging transition metal catalysis and organocatalysis to achieve previously inaccessible transformations.
Palladium-Catalyzed Reactions: Palladium catalysis has proven to be a versatile tool in this context. For example, a palladium-catalyzed reductive-Heck cyclization has been developed to access variously substituted bicyclo[3.2.1]octan-2-ones from anisole derivatives. researchgate.net Furthermore, a palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans provides an efficient and stereoselective route to functionalized bicyclo[3.2.1]octan-8-ones. nih.gov
Organocatalytic Functionalization: The principles of organocatalysis can also be applied to the functionalization of the pre-formed this compound skeleton. Chiral phosphoric acids, for instance, can act as powerful Brønsted acid catalysts, creating a chiral environment to control the stereochemical outcome of reactions on the bicyclic framework.
Future efforts in this area will likely focus on the development of catalytic systems that allow for late-stage functionalization, enabling the rapid diversification of complex this compound derivatives. The exploration of C-H activation strategies on the bicyclic scaffold is a particularly promising avenue.
| Catalytic System | Transformation | Substrate | Product |
| Palladium | Reductive-Heck Cyclization | Anisole derivatives | Substituted bicyclo[3.2.1]octan-2-ones researchgate.net |
| Palladium | Rearrangement | 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Functionalized bicyclo[3.2.1]octan-8-ones nih.gov |
| Chiral Phosphoric Acid | Enantioselective Transformations | Prochiral bicyclo[3.2.1]octane precursors | Enantioenriched bicyclo[3.2.1]octanes |
Integration of Advanced Computational Modeling for Predictive Mechanistic and Synthetic Design in this compound Chemistry
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. In the context of this compound chemistry, computational studies can provide deep insights that guide experimental design.
DFT calculations have been successfully used to study the structures and reactivity of bridged polycyclic alkenes, including the bicyclo[3.2.1]octane nucleus. acs.org These studies can predict the degree of pyramidalization of double bonds within the bicyclic system, which has significant implications for reactivity. acs.org Furthermore, computational modeling can elucidate the mechanisms of complex reactions. For instance, DFT calculations have supported mechanistic studies of visible-light-mediated intramolecular dearomatization reactions that form bicyclo[4.1.1] frameworks, a related bridged system. researchgate.net
The future integration of computational modeling in this field will likely involve:
Predictive Synthetic Design: Using computational tools to predict the feasibility and stereochemical outcome of novel synthetic routes to this compound derivatives before they are attempted in the lab.
Mechanistic Elucidation: Mapping potential energy surfaces to identify transition states and intermediates in catalytic transformations, thereby providing a deeper understanding of how catalysts control reactivity and selectivity.
In Silico Screening: Computationally screening libraries of potential catalysts or substrates to identify the most promising candidates for a desired transformation.
Unexplored Reactivity Patterns and Stereochemical Challenges within the this compound Framework
Despite the extensive research on this compound, there remain unexplored areas of its reactivity and significant stereochemical challenges to overcome.
Unexplored Reactivity Patterns:
The unique, strained geometry of the bicyclo[3.2.1]octane framework can give rise to unusual reactivity. The discovery of unusual bicyclo[3.2.1]octanoid neolignans from natural sources suggests that there are biosynthetic pathways and chemical transformations involving this scaffold that are not yet fully understood. nih.gov Future research could focus on:
Ring-Opening and Rearrangement Reactions: Exploring novel conditions to induce selective ring-opening or rearrangement of the bicyclic system to access other valuable carbocyclic frameworks.
Transannular Reactions: Investigating the potential for reactions that occur across the rings of the bicyclic system, which could lead to the formation of complex polycyclic structures.
Reactivity of Functionalized Derivatives: Systematically studying how the presence of different functional groups at various positions on the this compound skeleton influences its reactivity in known and novel transformations.
Stereochemical Challenges:
The stereoselective synthesis of this compound derivatives with multiple stereocenters remains a significant challenge. researchgate.netresearchgate.net While organocatalytic domino reactions have shown great promise in controlling stereochemistry, the development of methods that allow for the selective formation of any desired stereoisomer is still a major goal. lboro.ac.ukresearchgate.net Key challenges include:
Diastereodivergent Synthesis: Developing synthetic routes that can be tuned to selectively produce different diastereomers of a product from the same starting materials. researchgate.net
Control of Quaternary Stereocenters: The creation of quaternary stereocenters within the bicyclo[3.2.1]octane framework is particularly challenging and requires the development of highly specialized catalytic systems. researchgate.net
Enantioselective Desymmetrization: The enantioselective desymmetrization of prochiral precursors is a powerful strategy for accessing enantiomerically enriched bicyclo[3.2.1]octane frameworks. Further development of catalysts for these transformations is needed.
Q & A
Q. How can this compound’s stability under thermal or acidic conditions be evaluated for reaction scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
